3-(4-Fluoro-phenylsulfanyl)-piperidine
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Overview
Description
3-(4-Fluoro-phenylsulfanyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-fluorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenylsulfanyl)-piperidine typically involves the reaction of piperidine with 4-fluorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can also enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-phenylsulfanyl)-piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated products or modified piperidine derivatives.
Substitution: Various substituted phenylsulfanyl-piperidine derivatives.
Scientific Research Applications
3-(4-Fluoro-phenylsulfanyl)-piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-phenylsulfanyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the phenylsulfanyl group can modulate its chemical reactivity and stability. The piperidine ring provides a scaffold that can interact with various biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-phenylsulfanyl)-piperidine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methyl-phenylsulfanyl)-piperidine: Contains a methyl group instead of fluorine.
3-(4-Nitro-phenylsulfanyl)-piperidine: Features a nitro group in place of fluorine.
Uniqueness
3-(4-Fluoro-phenylsulfanyl)-piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14FNS |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H14FNS/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 |
InChI Key |
PCNQVEIZFPSZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
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